1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
Historical Evolution of Quinazolinone-Based Pharmacophores
Quinazolinones emerged as a pharmacophoric cornerstone following the 1950s isolation of febrifugine, a 4-quinazolinone alkaloid from Dichroa febrifuga, which demonstrated potent antimalarial activity. This discovery catalyzed systematic exploration of quinazolinone derivatives, leading to methaqualone—a sedative-hypnotic drug introduced in 1951—and later anticonvulsant agents like compound 32 , featuring chlorine at position 7 and a 2-aminophenyl group at position 3. Structural modifications at positions 2 and 3 proved critical; for instance, alkyl chains at position 2 and aryl groups at position 3 enhanced cytotoxicity in anticancer derivatives. By 2017, over 40,000 biologically active quinazolinone-containing compounds had been documented, reflecting their adaptability to diverse therapeutic targets.
Table 1: Milestones in Quinazolinone Drug Development
The transition from planar quinazolinones to spirocyclic variants began in the 2010s, driven by demands for improved target selectivity. For example, quinoline-fused spiro-quinazolinones (4a–o ) synthesized via p-toluene sulfonic acid-mediated cyclization exhibited fluorescence and π–π* electronic transitions, enabling their use as molecular probes.
Significance of Spiro Architecture in Bioactive Compound Design
Spiro architectures, characterized by a single atom bridging two cyclic systems, impose conformational constraints that minimize off-target interactions while enhancing metabolic stability. In 1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, the spiro junction at position 4 of the piperidine ring and position 2' of the quinazolinone creates a rigid, non-planar structure. This geometry improves binding to enzymes with deep active sites, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), as demonstrated by spiro-piperidine derivatives 8a and 9a , which showed sub-micromolar antileishmanial activity.
Table 2: Comparative Bioactivity of Spiroquinazolinones vs. Linear Analogues
| Compound | Structure | Target Activity (IC₅₀) | Selectivity Index |
|---|---|---|---|
| 8a | Spiro-piperidine-quinazolinone | 0.89 µM (Leishmania major) | >100 vs. VERO cells |
| 9a | Spiro-piperidine-thiadiazole | 0.50 µM (L. major) | >120 vs. VERO cells |
| Miltefosine | Linear alkylphosphocholine | 8.08 µM (L. major) | 10 vs. VERO cells |
The piperidine moiety contributes additional hydrogen-bonding capacity and basicity, facilitating membrane penetration. For instance, ionic liquid-mediated synthesis of spiro-piperidine derivatives enabled eco-friendly production of compounds with dual activity against promastigote and amastigote Leishmania forms. Molecular dynamics simulations confirmed stable binding of 8a to Lm-PTR1, driven by hydrophobic interactions with Phe113 and hydrogen bonds with Tyr194.
Properties
IUPAC Name |
1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-11-5-3-2-4-10(11)12(17)15-13(16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAPIIBUJVKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, and significant findings regarding its biological activity, particularly focusing on its cytotoxicity against various cancer cell lines.
Molecular Characteristics
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- CAS Number : 438621-93-3
- IUPAC Name : 1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Synthesis Methods
The compound can be synthesized through various methods involving the cyclization of piperidine derivatives with quinazoline precursors. The synthesis often employs techniques such as:
- One-step synthesis : Utilizing specific reagents to facilitate direct formation of the spiro structure.
- Multi-step synthesis : Involving intermediate compounds that are further processed to yield the final product.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following data summarizes key findings:
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| K562 (Human Erythroleukemia) | 10 ± 2 | 5 |
| HeLa (Cervical Carcinoma) | 12 ± 3 | 4 |
| Jurkat (Acute T Cell Leukemia) | 8 ± 1 | 6 |
| MCF-7 (Breast Cancer) | >20 | N/A |
| CT26 (Mouse Colon Carcinoma) | 9 ± 2 | 5 |
Note : The IC50 values represent the concentration required to inhibit cell proliferation by 50%. A lower IC50 indicates higher potency.
The compound exhibits its cytotoxic effects primarily through:
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased populations of cells in the SubG1 phase, suggesting apoptosis is a significant mode of action.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at G0/G1 and SubG1 phases, thereby preventing further proliferation of cancer cells.
Case Studies
In a recent study published in MDPI, researchers evaluated the antiproliferative activity of various spiro-fused compounds, including derivatives of quinazoline. The study highlighted that compounds similar to this compound displayed significant activity against multiple cancer cell lines with minimal toxicity towards normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for therapeutic applications where minimizing harm to healthy tissues is paramount .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
